Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate
CAS No.:
Cat. No.: VC16223518
Molecular Formula: C15H11Cl2NO4
Molecular Weight: 340.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H11Cl2NO4 |
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Molecular Weight | 340.2 g/mol |
IUPAC Name | methyl 2-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetate |
Standard InChI | InChI=1S/C15H11Cl2NO4/c1-22-15(19)14(10-4-7-12(16)13(17)8-10)9-2-5-11(6-3-9)18(20)21/h2-8,14H,1H3 |
Standard InChI Key | XNGDZHDGPNNFIU-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate is C₁₅H₁₁Cl₂NO₄, with a molecular weight of 356.16 g/mol. The compound features a methyl ester group linked to an acetamide backbone, which is substituted at the α-position with two distinct aromatic rings:
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A 4-nitrophenyl group (–C₆H₄NO₂) at the para position, introducing strong electron-withdrawing effects.
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A 3,4-dichlorophenyl group (–C₆H₃Cl₂) at the meta and para positions, enhancing lipophilicity and steric bulk.
Table 1: Comparative Physicochemical Data for Structural Analogs
*Estimated using computational tools (e.g., ChemAxon).
The nitro group (–NO₂) and chlorine atoms significantly influence the compound’s electronic profile. The nitro group’s strong electron-withdrawing nature reduces electron density at the acetamide carbonyl, potentially altering reactivity in nucleophilic acyl substitution reactions . The dichlorophenyl group enhances lipophilicity (LogP ≈ 4.2), suggesting moderate membrane permeability, which is critical for bioavailability in drug design .
Synthetic Methodologies
Esterification and Acylation Strategies
The synthesis of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate likely involves a multi-step protocol:
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Friedel-Crafts Acylation: Introduction of the acetyl group to 3,4-dichlorobenzene using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
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Nitration: Electrophilic aromatic substitution to install the nitro group at the para position of the phenyl ring .
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Esterification: Reaction of the resulting acetic acid derivative with methanol under acidic conditions to form the methyl ester .
Key Reaction Steps:
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Acylation:
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Nitration:
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Esterification:
Catalytic Approaches
Palladium-catalyzed cross-coupling reactions, as demonstrated in tetrahydroquinazoline syntheses , could offer alternative routes. For example, Suzuki-Miyaura coupling might integrate pre-functionalized aryl boronic acids to assemble the biphenyl acetamide core.
While experimental NMR data for the target compound are unavailable, analogs provide reference benchmarks:
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¹H NMR: Expected signals include a singlet for the methyl ester (δ ~3.7 ppm) and aromatic protons split by nitro and chloro substituents (δ ~7.5–8.2 ppm) .
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¹³C NMR: Carbonyl resonance (δ ~170 ppm), aromatic carbons (δ ~120–140 ppm), and methyl ester (δ ~52 ppm) .
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HRMS: A molecular ion peak at m/z 356.03 (calculated for C₁₅H₁₁Cl₂NO₄⁺) .
Applications in Materials Science
The compound’s aromatic nitro and chloro groups make it a candidate for:
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Polymer Additives: As a flame retardant due to chlorine content .
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Liquid Crystals: Nitro groups improve polarizability, aiding mesophase stability .
Research Gaps and Future Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields .
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities using in vitro assays.
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QSAR Modeling: Correlate substituent effects (e.g., nitro position) with bioactivity using datasets from .
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